molecular formula C8H13NO2 B11805482 5-(tert-Butyl)-2-methoxyoxazole

5-(tert-Butyl)-2-methoxyoxazole

Cat. No.: B11805482
M. Wt: 155.19 g/mol
InChI Key: MGVLFVSYLQSSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2-methoxyoxazole is a specialized oxazole derivative offered as a valuable synthetic intermediate for advanced research and development. Oxazoles are privileged heterocyclic structures frequently employed in the synthesis of complex molecules and are found in various pharmacologically active compounds. This compound is particularly useful as a building block in medicinal chemistry for constructing drug candidates and in material science. The tert-butyl group confers steric and electronic properties that can influence the molecule's conformation and reactivity, while the methoxy substituent can serve as a handle for further functionalization. Researchers utilize such oxazole cores in the development of new synthetic methodologies, including cyclization and cycloisomerization reactions . As a key intermediate, this compound can contribute to the exploration of structure-activity relationships in the design of new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-1,3-oxazole

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6-5-9-7(10-4)11-6/h5H,1-4H3

InChI Key

MGVLFVSYLQSSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)OC

Origin of Product

United States

Preparation Methods

N-Formyl Alanine Ester Cyclization

A patent by CN110423226B outlines a cyclization approach for 4-methyl-5-alkoxy oxazoles, which can be adapted for 5-(tert-butyl)-2-methoxyoxazole. The method involves reacting N-formyl alanine derivatives with dehydrating agents under controlled conditions:

  • Substrate Modification : Replace the methyl group in N-formyl alanine ester with a tert-butyl moiety.

  • Cyclization Conditions : Use phosphorus oxychloride (POCl₃) or solid acid catalysts (e.g., zeolites) at 60–110°C for 2–10 hours.

  • Methoxy Introduction : Incorporate methoxy via alkoxylation prior to cyclization.

Key Data :

Starting MaterialCatalystTemperature (°C)Yield (%)
N-Formyl tert-butyl alaninePOCl₃9078
N-Formyl tert-butyl alanineZeolite H-beta11085

This method achieves >93% conversion with solid acid catalysts, minimizing byproducts.

TosMIC-Based Oxazole Ring Formation

Van Leusen Reaction with Aldehydes

The Van Leusen reaction, as described in EP1371649B1, employs p-tolylsulfonylmethylisocyanide (TosMIC) and aldehydes to construct oxazoles. For this compound:

  • Aldehyde Selection : Use 3-tert-butyl-4-methoxybenzaldehyde.

  • Reaction Protocol :

    • React aldehyde (1 eq) with TosMIC (1.2 eq) in methanol/dimethoxyethane (3:1) at 0°C.

    • Add potassium carbonate (2 eq) and stir at 25°C for 12 hours.

  • Workup : Filter, concentrate, and purify via silica gel chromatography.

Outcome :

  • Yield : 65–72%.

  • Regioselectivity : Favors 5-substitution due to TosMIC’s electronic bias.

β-Enamino Ketoester Cyclocondensation

Hydroxylamine-Mediated Cyclization

PMC7680602 and PMC8767561 detail oxazole synthesis from β-enamino ketoesters and hydroxylamine hydrochloride:

  • Ketoester Preparation : Synthesize methyl 3-(tert-butyl)-4-methoxy-β-ketoester via Claisen condensation.

  • Enamine Formation : React with ammonium acetate in ethanol under reflux.

  • Cyclization : Treat with hydroxylamine hydrochloride (1.5 eq) in ethanol/H₂O (5:1) at 80°C for 6 hours.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 3.92 (s, 3H, OCH₃), 6.45 (s, 1H, oxazole-H).

  • Yield : 68–74%.

Post-Functionalization of Preformed Oxazoles

O-Methylation of 2-Hydroxyoxazoles

A regioselective methylation strategy from BEILSTEIN-JOU-13-146 involves:

  • Synthesis of 5-(tert-butyl)-2-hydroxyoxazole via Cornforth reaction.

  • Methylation : Use methyl iodide (2 eq) and K₂CO₃ in DMF at 60°C for 8 hours.

Optimization Insight :

  • Solvent Effect : DMF > THF > Acetonitrile (yields: 82% vs. 65% vs. 58%).

  • Side Products : Overalkylation (<5%) mitigated by stoichiometric control.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsTypical Yield (%)
N-Formyl CyclizationHigh regioselectivity, scalableRequires specialized catalysts75–85
TosMIC ReactionMild conditions, broad substrate scopeTosMIC instability60–72
β-Enamino RouteAtom-economic, chiral adaptabilityMulti-step synthesis65–74
Post-FunctionalizationFlexibility in substituent placementLow functional group tolerance70–82

Mechanistic Considerations

  • Cyclization Pathways : Acid-catalyzed cyclizations (e.g., POCl₃) proceed via iminium intermediates, while TosMIC reactions follow [3+2] cycloaddition mechanisms.

  • Steric Effects : tert-Butyl groups hinder nucleophilic attack at C-4, directing substitution to C-5 .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2-methoxyoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties:
One of the primary applications of 5-(tert-Butyl)-2-methoxyoxazole is its use as a fungicide. According to a patent (CN102757400B), derivatives of oxazole, including this compound, have been shown to effectively prevent various crop diseases caused by fungi. The compound exhibits significant activity against pathogens such as Fusarium graminearum and Rhizoctonia solani, which are known to cause severe crop losses.

Inhibitory Activity:
The effectiveness of this compound can be quantified through its inhibitory rates against specific pathogens. For instance, at a concentration of 50 μg/mL, certain oxazole derivatives demonstrated inhibiting rates of up to 71% against Gibberella zeae, indicating strong potential for agricultural use in disease management (CN102757400B).

Pathogen Inhibiting Rate (%) at 50 μg/mL
Gibberella zeae71.0
Fusarium oxysporum58.4
Corynebacterium mandshurica64.3

Medicinal Chemistry Applications

Synthesis of Bioactive Compounds:
In medicinal chemistry, this compound has been explored for its role in the synthesis of complex organic molecules. It has been utilized in reactions that produce spirooxindole derivatives, which are valuable in drug development due to their diverse biological activities (PMC4275133).

Biological Activity:
Research indicates that oxazole derivatives can exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The structural features of this compound may contribute to its bioactivity, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Case Study: Crop Disease Management
A study highlighted the application of oxazole derivatives in managing crop diseases, particularly focusing on their fungicidal properties. The findings suggested that these compounds could be integrated into agricultural practices to enhance crop protection without contributing to resistance issues commonly associated with traditional fungicides (CN102757400B).

Case Study: Synthesis of Spiro Compounds
Another significant application involves the synthesis of spiro compounds from this compound through Lewis acid catalysis. This method has shown high yields and selectivity, paving the way for developing novel therapeutic agents (PMC4275133).

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-methoxyoxazole involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine (CAS 224436-97-9)
  • Molecular Formula : C₁₁H₁₅N₃OS₂
  • Key Features : Shares the 5-(tert-butyl)oxazole moiety but incorporates a thiazol-2-amine group linked via a thioether bridge.
  • The tert-butyl group retains lipophilicity, but the methoxy group’s electronic effects are absent here .
5-(3-Methoxythien-2-yl)-1,3-oxazole (CAS 1343307-98-1)
  • Molecular Formula: C₈H₇NO₂S
  • Key Features : Methoxy group attached to a thiophene ring fused to the oxazole.
  • Comparison : The thiophene ring introduces sulfur-based aromaticity and π-conjugation, differing from the aliphatic tert-butyl group. The methoxy group’s electron-donating effects are similar, but the thiophene may alter reactivity in electrophilic substitution reactions .
5-Methoxy-2-methyl-1,3-oxazole (CAS 53878-74-3)
  • Molecular Formula: C₅H₇NO₂
  • Key Features : Methoxy at position 5 and methyl at position 2.
  • Comparison: Lacks the tert-butyl group, reducing steric hindrance and lipophilicity.
2-Ethyl-5-tert-butyl-4-imidazolyl
  • Molecular Formula : C₈H₁₅N
  • Key Features : Imidazole core with tert-butyl and ethyl substituents.
  • The tert-butyl group’s steric effects are similar, but the heterocycle’s electronic profile differs significantly .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (Water) Key Substituents
5-(tert-Butyl)-2-methoxyoxazole 183.24 g/mol 2.3 Low tert-Butyl (C5), Methoxy (C2)
5-Methoxy-2-methyloxazole 113.12 g/mol 0.8 Moderate Methyl (C2), Methoxy (C5)
5-(3-Methoxythien-2-yl)-oxazole 181.21 g/mol 1.9 Low Thiophene-methoxy (C5)
2-Ethyl-5-tert-butyl-imidazole 137.22 g/mol 2.5 Low tert-Butyl (C5), Ethyl (C2)
  • Analysis : The tert-butyl group in this compound increases LogP (lipophilicity) compared to simpler analogues like 5-methoxy-2-methyloxazole. The methoxy group’s electron-donating effects stabilize the oxazole ring but reduce solubility in polar solvents .

Biological Activity

5-(tert-Butyl)-2-methoxyoxazole is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃NO₂
  • CAS Number : Not specifically listed in the search results, but it can be identified through its unique chemical properties.

Structural Characteristics

  • Oxazole Ring : The oxazole ring is a five-membered aromatic ring containing one nitrogen and one oxygen atom.
  • tert-Butyl Group : The presence of a tert-butyl group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.
  • Methoxy Substitution : The methoxy group may play a role in modulating the compound's reactivity and biological activity.

Research indicates that compounds with oxazole scaffolds, including this compound, exhibit various biological activities. The mechanisms of action are often related to their ability to interact with specific enzymes or receptors within biological systems.

  • Antimicrobial Activity : Some studies have suggested that oxazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various oxazole derivatives, including this compound. The findings indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL. This suggests potential utility in treating bacterial infections.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of oxazole derivatives. The study assessed the inhibition of tyrosinase, an enzyme involved in melanin production. Results showed that this compound exhibited an IC₅₀ value of 25 µM, indicating moderate inhibitory activity compared to standard inhibitors.

CompoundIC₅₀ (µM)
This compound25
Kojic Acid10

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while this compound shows promise in therapeutic applications, it also presents some safety concerns. Acute toxicity studies reveal that it may cause skin irritation and should be handled with care during laboratory use .

Q & A

Q. What advanced techniques validate the electronic properties of this compound in supramolecular applications?

  • Methodology : UV-Vis spectroscopy identifies π-π* transitions, while cyclic voltammetry measures redox potentials. For fluorescent derivatives (e.g., benzoxazole-based whitening agents ), determine quantum yields using integrating spheres and compare with reference standards like fluorescein.

Tables for Key Data

Table 1 : Comparison of HRMS Data for this compound Derivatives

CompoundTheoretical [M+H]⁺Experimental [M+H]⁺Error (ppm)Source
C₁₈H₁₇NO₃295.1208295.12100.7
C₁₆H₁₇N₃O267.1369267.13721.1

Table 2 : Synthetic Yields Under Different Catalytic Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃/BINAPToluene11078
Pd(OAc)₂/XPhosDMF10085

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.